Chemical Properties and Molecular Structure of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile
Chemical Properties and Molecular Structure of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile
Executive Summary
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is a geminally disubstituted cyclohexane derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Featuring both a phenolic hydroxyl group and a sterically hindered nitrile group, this bifunctional synthon is highly valued in the development of neuroactive compounds, including NMDA receptor antagonists, sigma receptor ligands, and targeted enzyme inhibitors. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline chemical properties of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is essential for predicting its behavior in various solvent systems and its reactivity profile. The compound is registered under dual CAS numbers (868849-45-0 and 868849-59-6) depending on specific isomeric or supplier registry conventions[1].
| Property | Value | Source / Verification |
| Chemical Name | 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile | 1[1] |
| CAS Registry Numbers | 868849-45-0 / 868849-59-6 | 2[2], |
| Molecular Formula | C13H15NO | 1[1] |
| Molecular Weight | 201.26 - 201.27 g/mol | |
| Boiling Point | 402.0 ± 45.0 °C (Predicted) | 2[2] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | 2[2] |
| pKa (Phenolic OH) | 10.10 ± 0.30 (Predicted) | 2[2] |
| InChIKey | MXDUNEZULWZDPP-UHFFFAOYSA-N | 1[1] |
Structural Analysis and Molecular Dynamics
The core architecture of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is defined by its cyclohexane ring, which predominantly adopts a chair conformation in solution.
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Steric Strain and Conformational Preference: The C1 position is geminally disubstituted with a bulky 4-hydroxyphenyl group and a linear, sp-hybridized carbonitrile (-C≡N) group. To minimize 1,3-diaxial steric interactions, the bulky aryl group exhibits a strong thermodynamic preference for the equatorial position, forcing the narrower nitrile group into the axial position.
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Electronic Effects: The electron-withdrawing nature of the nitrile group significantly polarizes the adjacent C-C bonds, stabilizing the molecule but also rendering the nitrile carbon highly susceptible to nucleophilic attack (e.g., by Grignard reagents or hydride donors). The para-hydroxyl group on the phenyl ring acts as an electron-donating group via resonance, enriching the electron density of the aromatic system and providing a handle for further functionalization (e.g., esterification, etherification).
Synthetic Methodologies: A Self-Validating Protocol
Direct alkylation of unprotected 4-hydroxyphenylacetonitrile often leads to poor yields due to competing O-alkylation. Therefore, the most robust, high-yielding synthetic route utilizes a methoxy-protected intermediate, 3 (CAS 36263-51-1)[3], followed by selective demethylation.
Step 1: Phase-Transfer Catalyzed Cycloalkylation
Objective: Synthesize 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile via double SN2 alkylation.
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Reagent Preparation: In a 500 mL round-bottom flask, dissolve 4-methoxyphenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in toluene.
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Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq).
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Causality: TBAB acts as a phase-transfer catalyst. It ferries the hydroxide ion from the aqueous phase into the organic phase, allowing the use of inexpensive, safe aqueous NaOH rather than highly reactive, moisture-sensitive bases like NaH.
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Base Addition: Slowly add 50% aqueous NaOH (4.0 eq) under vigorous stirring.
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Causality: The high concentration of NaOH drives the equilibrium toward the complete deprotonation of the alpha-carbon. The first alkylation is intermolecular, while the second is a rapid intramolecular cyclization driven by the entropic favorability of forming a 6-membered ring.
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Reaction & Validation: Heat to 60 °C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material validates the completion of the cyclization.
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Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Selective Ether Cleavage (Demethylation)
Objective: Cleave the methoxy ether to yield 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile without hydrolyzing the nitrile.
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Preparation: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM) and cool to -78 °C under an argon atmosphere.
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Reagent Addition: Add Boron tribromide (BBr₃, 3.0 eq) dropwise.
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Causality: BBr₃ is a highly selective Lewis acid. It coordinates with the ether oxygen, facilitating the cleavage of the O-CH₃ bond under mild conditions. Using BBr₃ avoids the use of harsh aqueous acids (like refluxing HBr), which would inevitably hydrolyze the sensitive nitrile group into an amide or carboxylic acid.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
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Quenching & Validation: Cool the flask to 0 °C and carefully quench with saturated aqueous NaHCO₃.
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Causality: BBr₃ reacts violently with water to produce HBr gas. Quenching with a mild base neutralizes the acid safely and prevents the newly formed phenol from undergoing electrophilic aromatic substitution side-reactions.
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Isolation: Extract the aqueous layer with DCM, dry over MgSO₄, and purify via silica gel chromatography to isolate the pure product.
Mechanistic Pathways
Fig 1: Two-step synthetic workflow for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile.
Pharmaceutical Applications and Downstream Reactivity
As a structurally rigid, bifunctional scaffold, 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is highly prized in drug discovery. Its primary utility lies in the reactivity of the nitrile group, which can be transformed into various pharmacophores while the phenolic OH allows for modulation of pharmacokinetics (e.g., solubility, half-life) or attachment of prodrug moieties.
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Arylcyclohexylamine Precursors: The nitrile can be reacted with Grignard reagents (e.g., ethylmagnesium bromide) followed by imine reduction to yield arylcyclohexylamines. These structures are core pharmacophores for NMDA receptor antagonists and dissociative anesthetics.
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Sigma Receptor Ligands: Reduction of the nitrile to a primary amine (using LiAlH₄) yields 1-(4-hydroxyphenyl)cyclohexanemethylamine, a scaffold frequently explored for high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor binding.
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Enzyme Inhibitors: Hydrolysis of the nitrile yields the corresponding carboxylic acid, which can be utilized in the synthesis of targeted enzyme inhibitors, such as those targeting EP300/CREBBP histone acetyltransferases.
Fig 2: Downstream pharmaceutical applications and chemical reactivity pathways.
Analytical Characterization
To ensure the integrity of the synthesized compound, researchers must validate the structure using spectroscopic techniques:
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¹H NMR (CDCl₃, 400 MHz): Expected signals include an AA'BB' system for the para-substituted aromatic ring at δ 6.80–7.30 ppm (4H). A broad singlet for the phenolic -OH is typically observed around δ 5.0–5.5 ppm (or further downfield in DMSO-d6). The cyclohexane ring protons appear as complex multiplets between δ 1.20–2.20 ppm (10H).
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FT-IR Spectroscopy: The defining feature is a sharp, distinct absorption band at ~2230 cm⁻¹, corresponding to the C≡N stretching vibration. A broad band at ~3200–3400 cm⁻¹ confirms the presence of the phenolic O-H stretch.
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Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak is observed at m/z 200.1, confirming the molecular weight of ~201.26 g/mol [1].
References
1.[1] Title: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile. Source: Echemi. URL: 2. Title: Cyclohexane-1 4-diol | Sigma-Aldrich. Source: Sigma-Aldrich. URL: 3.[2] Title: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile CAS#: 868849-45-0. Source: ChemicalBook. URL: 4.[3] Title: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem. Source: PubChem. URL:
